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Compound of Interest

Compound Name: L 743310

Cat. No.: B608431

For Research Use Only. Not for human or veterinary use.

Introduction

L-743310 is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1)
receptor, the primary receptor for the neuropeptide Substance P. As a quaternised compound,
L-743310 exhibits poor penetration of the blood-brain barrier, a characteristic that makes it a
valuable tool for differentiating between central and peripheral NK1 receptor-mediated effects.
This technical guide provides a comprehensive overview of L-743310, including its mechanism
of action, quantitative pharmacological data, detailed experimental protocols, and relevant
signaling pathways, to support its application in preclinical research.
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Property Value

CAS Number 187724-86-3[1]
Chemical Formula C30H33BrFeN4O2[1]
Molecular Weight 675.51 g/mol [1]

4-({[5-(3,5-his(trifluoromethyl)phenyl)-1-(1H-
indol-3-yl)-3-oxopentan-2-

IUPAC Name ,
ylJcarbamoyl}amino)-1-methyl-1-
azoniabicyclo[2.2.2]octane;bromide

Synonyms L-743,310

Mechanism of Action

L-743310 functions as a competitive antagonist at the NK1 receptor. By binding to this receptor,
it blocks the binding of the endogenous ligand, Substance P, a neuropeptide involved in a
variety of physiological processes including pain transmission, inflammation, and emesis. The
NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P,
initiates a cascade of intracellular signaling events. L-743310's antagonism of this receptor
effectively inhibits these downstream signals.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo efficacy of L-743310
from published studies.

Receptor Species Receptor Type Ki (nM)
Human Cloned NK1 0.06
Ferret NK1 0.1
Rodent NK1 17
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Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki
value indicates a higher binding affinity.

Animal Model Assay IDso

Inhibition of plasma protein
) ] extravasation in the ]
Guinea Pig 2 po/kg i.v.
esophagus evoked by

resiniferatoxin

IDso (Inhibitory Dose, 50%): The dose of a drug that causes a 50% inhibition of a specific
biological or biochemical function.

Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity

This protocol is a general guideline for determining the binding affinity of L-743310 to the NK1
receptor.

1. Membrane Preparation:

» Tissues or cells expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50
mM Tris-HCI, pH 7.4, containing protease inhibitors).

e The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

e The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell
membranes.

e The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
e The assay is typically performed in a 96-well plate format.

e To each well, add:
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o Afixed concentration of a radiolabeled NK1 receptor ligand (e.g., [?H]-Substance P).
o Increasing concentrations of L-743310 (the competitor).

o The membrane preparation.

e Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g.,
60-90 minutes).

» To determine non-specific binding, a parallel set of wells should contain a high concentration
of a non-labeled NK1 receptor antagonist.

3. Separation and Detection:

e The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber
filter, which traps the membranes.

o The filters are washed with ice-cold buffer to remove any unbound radioligand.
o The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:

e The specific binding is calculated by subtracting the non-specific binding from the total
binding.

e The data are then analyzed using a non-linear regression analysis to determine the ICso (the
concentration of L-743310 that inhibits 50% of the specific binding of the radioligand).

e The Ki value can be calculated from the ICso using the Cheng-Prusoff equation.

In Vivo Cisplatin-Induced Emesis in Ferrets

This protocol describes a model to assess the anti-emetic properties of NK1 receptor
antagonists.

1. Animal Preparation:

» Male ferrets are fasted overnight with free access to water.
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On the day of the experiment, a baseline observation period is conducted to ensure the
animals are not exhibiting any spontaneous emetic episodes.

. Drug Administration:

L-743310 or vehicle is administered to the animals. Due to its poor brain penetration, direct
central administration (e.g., intracerebroventricular or intracisternal injection) is required to
assess its central anti-emetic effects. For intravenous administration, a comparison with a
brain-penetrant NK1 antagonist is necessary to delineate central versus peripheral actions.

[2]

After a predetermined pretreatment time, cisplatin (e.g., 10 mg/kg, i.p.) is administered to
induce emesis.

. Observation:

The animals are observed continuously for a defined period (e.g., 4-6 hours) for the
occurrence of retching and vomiting.

The latency to the first emetic episode, the number of retches, and the number of vomits are
recorded.

. Data Analysis:

The anti-emetic effect of L-743310 is determined by comparing the emetic responses in the
drug-treated group to the vehicle-treated control group.

Statistical analysis (e.g., Mann-Whitney U test) is used to determine the significance of the
observed differences.

In Situ Brain Perfusion in Rats

This technique is used to assess the brain penetration of compounds like L-743310.
1. Animal Surgery:

e Aratis anesthetized, and the common carotid artery on one side is exposed.
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The external carotid artery is cannulated in a retrograde direction, and all of its branches are
ligated.

The common carotid artery is then ligated to prevent systemic circulation from entering the
perfused brain hemisphere.

. Perfusion:

The perfusion is initiated with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)
containing a known concentration of L-743310 and a vascular space marker (e.g., [**C]-
sucrose).

The perfusion is carried out at a constant flow rate for a short duration (e.g., 30-60 seconds).
. Sample Collection and Analysis:

At the end of the perfusion, the animal is decapitated, and the brain is removed.

The perfused hemisphere is dissected, weighed, and solubilized.

The concentrations of L-743310 and the vascular space marker in the brain tissue and the
perfusate are determined by an appropriate analytical method (e.g., LC-MS/MS for L-743310
and scintillation counting for the radiolabeled marker).

. Calculation of Brain Uptake:

The brain uptake clearance (Kin) is calculated, which represents the rate of transport across
the blood-brain barrier. The low brain penetration of L-743310 would be indicated by a Kin
value similar to that of the vascular space marker.[2]

Signaling Pathways and Experimental Workflows
Substance P /| NK1 Receptor Signhaling Pathway

The binding of Substance P to the NK1 receptor initiates a conformational change in the
receptor, leading to the activation of intracellular G proteins, primarily Gag/11. This triggers a
cascade of downstream signaling events.
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Experimental Setup

Animal Model
(e.g., Ferret)

Emetic Stimulus
(e.g., Cisplatin)

Tyeatment Groups

Y

Vehicle Control

L-743310 (i.v.) L-743310 (i.c.v.)
(Poor Brain Penetration) (Direct Central Admin.)

Brain-Penetrant NK1

Antagonist (i.v.)

Measure Retching
and Vomiting

No effeqdt with L-T43310 (i.v.)  Effect with L-743310 (i.c.v.)
but effeqt with Brdin-Penetrant and Brain-Penetrant
Alntagonist|(i.v.) Antagonist (i.v.)

Peripheral Site of Action Central Site of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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